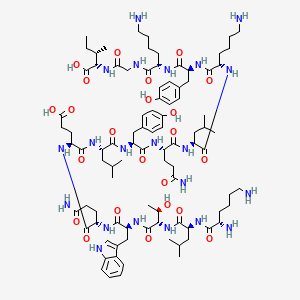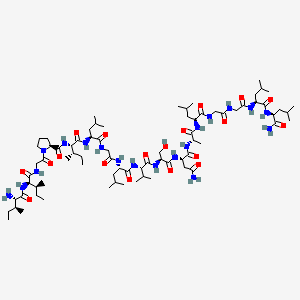
n,n'-Di(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydroxyphthalonitrile (DHPN) is a chemical compound known for its unique properties and applications in various scientific fields. It is a reversible carrier of singlet oxygen and can be used as a chemical and physical quencher of singlet oxygen
Vorbereitungsmethoden
The synthesis of 1,4-dihydroxyphthalonitrile typically involves a multi-component organic reaction. One common method is the Hantzsch pyridine synthesis, which involves the reaction of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction proceeds through the formation of a dihydropyridine intermediate, which can be further oxidized to form the desired product. This method can be optimized using various catalysts and reaction conditions to improve yield and efficiency .
Analyse Chemischer Reaktionen
1,4-Dihydroxyphthalonitrile undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to quench singlet oxygen, a reactive oxygen species. Common reagents used in these reactions include hydrogen peroxide, hypochlorous acid, and metal ions such as iron and copper . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of oxidized or reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
1,4-Dihydroxyphthalonitrile has a wide range of applications in scientific research. In chemistry, it is used as a quencher of singlet oxygen, making it valuable in studies involving reactive oxygen species . In biology, it is utilized as a fluorescent probe for measuring intracellular pH, as its fluorescence emission characteristics change with pH . Additionally, it is used in industrial processes that require the quenching of singlet oxygen .
Wirkmechanismus
The mechanism by which 1,4-dihydroxyphthalonitrile exerts its effects involves its interaction with singlet oxygen. The compound acts as a reversible carrier of singlet oxygen, allowing it to quench this reactive species through chemical and physical processes . This quenching action is crucial in preventing oxidative damage in biological and chemical systems. The molecular targets and pathways involved in this mechanism include the interaction of the compound with singlet oxygen and the subsequent formation of less reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydroxyphthalonitrile can be compared with other similar compounds such as 1,4-dihydropyridine and 3,4-dihydropyran. While 1,4-dihydropyridine is known for its applications as a calcium channel blocker and its medicinal properties , 3,4-dihydropyran is used as a protecting group for alcohols in organic synthesis . The uniqueness of 1,4-dihydroxyphthalonitrile lies in its ability to act as a quencher of singlet oxygen, a property not commonly found in other similar compounds .
Conclusion
1,4-Dihydroxyphthalonitrile is a versatile compound with significant applications in various scientific fields. Its unique ability to quench singlet oxygen makes it valuable in both research and industrial settings. The synthesis, chemical reactions, and mechanism of action of this compound highlight its importance and potential for future applications.
Eigenschaften
Molekularformel |
C22H30N2O6 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
N-(2,3-dihydroxypropyl)-3-[4-[3-(2,3-dihydroxypropylamino)-3-oxopropyl]naphthalen-1-yl]propanamide |
InChI |
InChI=1S/C22H30N2O6/c25-13-17(27)11-23-21(29)9-7-15-5-6-16(20-4-2-1-3-19(15)20)8-10-22(30)24-12-18(28)14-26/h1-6,17-18,25-28H,7-14H2,(H,23,29)(H,24,30) |
InChI-Schlüssel |
QCQZUTCFNHRDBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCC(=O)NCC(CO)O)CCC(=O)NCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B12370073.png)
![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)







![(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide](/img/structure/B12370147.png)
